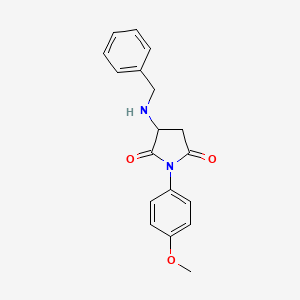
Methyl 2-amino-3-fluoro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-fluoro-5-iodobenzoate is a chemical compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol . This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro group, and an iodine atom attached to a benzoate ester. These functional groups confer distinct chemical properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the iodination of a fluorobenzoate precursor, followed by amination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the amination step may require ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the quality and consistency of the final product. The use of automated reactors and advanced monitoring systems can help achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the fluoro and iodine groups can enhance its binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-chloro-3-iodobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 2-fluoro-5-iodobenzoate: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
The presence of both a fluoro and an iodine atom allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H7FINO2 |
|---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H7FINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3 |
InChI Key |
WBLXHILFBNQEBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


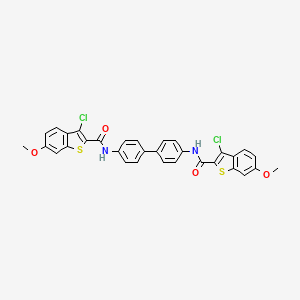
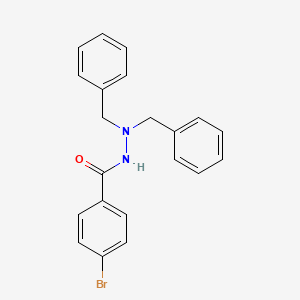
![4-{2-[2-(Acridin-9-yl)hydrazinyl]-2-oxoethyl}-4-methylmorpholin-4-ium](/img/structure/B12459791.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12459800.png)
![4-methyl-13-phenyl-11-thiophen-2-yl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12459806.png)

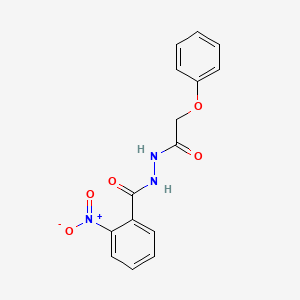

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)

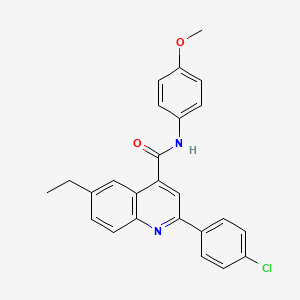
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
